Enantiomeric Purity: Chiral HPLC Analysis for (R)-Tetrahydro-2H-pyran-2-carbaldehyde Selection
The enantiomeric purity of (R)-Tetrahydro-2H-pyran-2-carbaldehyde is a critical differentiator. Commercial batches, as specified by vendors, typically achieve a purity of ≥95% . However, for demanding asymmetric syntheses, higher enantiopurity is often required and can be achieved through specialized synthetic routes, with some sources reporting >99% enantiomeric excess [1]. This is in contrast to the racemic mixture, which has an enantiomeric excess of 0%. The (S)-enantiomer is a distinct compound with opposite optical rotation and must be avoided when (R)-configuration is required [2].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥95% (typical commercial), >99% ee achievable [1] |
| Comparator Or Baseline | Racemic Tetrahydro-2H-pyran-2-carbaldehyde: 0% ee |
| Quantified Difference | Difference: ≥95% ee vs. 0% ee |
| Conditions | Chiral HPLC analysis |
Why This Matters
Selecting a supplier that provides verified enantiopurity data is essential to ensure stereochemical fidelity and avoid costly purification of diastereomeric mixtures.
- [1] Conformational Control of Tetrahydropyran-Based Hybrid Dipeptide Catalysts Improves Activity and Stereoselectivity. (2019). Advanced Synthesis & Catalysis. DOI: 10.1002/adsc.201801617 View Source
- [2] Thermo Fisher Scientific. (2026). (R)-Tetrahydro-2H-pyran-2-carbaldehyde. Product Specification. Retrieved from https://chemicals.thermofisher.cn View Source
